Sodium hydrogen D-glucarate
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Overview
Description
Sodium hydrogen D-glucarate, also known as sodium (2S,3S,4S,5R)-5-carboxy-2,3,4,5-tetrahydroxypentanoate, is a derivative of D-glucaric acid. D-glucaric acid is a naturally occurring compound found in various fruits and vegetables, and it is also produced in small amounts in the human body. This compound has gained attention for its potential health benefits, particularly in detoxification processes and cancer prevention .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hydrogen D-glucarate can be synthesized through the oxidation of D-glucose. The process involves the use of strong oxidizing agents such as nitric acid or potassium permanganate. The reaction conditions typically include controlled temperatures and pH levels to ensure the complete conversion of D-glucose to D-glucaric acid, which is then neutralized with sodium hydroxide to form this compound .
Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches. Engineered microorganisms such as Escherichia coli and Saccharomyces cerevisiae are used to convert glucose into D-glucaric acid through metabolic pathways. These microorganisms are optimized to increase yield and efficiency. The resulting D-glucaric acid is then neutralized with sodium hydroxide to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Sodium hydrogen D-glucarate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like nitric acid or potassium permanganate are used to oxidize D-glucose to D-glucaric acid.
Reduction: Sodium borohydride can be used to reduce D-glucaric acid to its corresponding alcohols.
Substitution: this compound can undergo esterification reactions with alcohols in the presence of acid catalysts
Major Products Formed:
Oxidation: D-glucaric acid
Reduction: D-glucaric acid derivatives such as D-glucaric acid lactone
Substitution: Ester derivatives of D-glucaric acid
Scientific Research Applications
Sodium hydrogen D-glucarate has a wide range of applications in scientific research:
Chemistry:
- Used as a precursor for the synthesis of biodegradable polymers and detergents.
- Acts as a chelating agent for metal ions .
Biology:
- Studied for its role in cellular detoxification processes.
- Investigated for its potential to inhibit beta-glucuronidase, an enzyme involved in the reabsorption of toxins .
Medicine:
- Explored for its potential in cancer prevention and treatment.
- Used in studies related to cholesterol reduction and liver detoxification .
Industry:
- Employed in the production of biodegradable plastics and other eco-friendly materials.
- Used as a food additive for its potential health benefits .
Mechanism of Action
Sodium hydrogen D-glucarate exerts its effects through several molecular pathways:
Inhibition of Beta-Glucuronidase: By inhibiting this enzyme, this compound prevents the reabsorption of toxins in the liver, promoting detoxification.
Antioxidant Properties: It reduces oxidative stress by neutralizing reactive oxygen species.
Apoptosis Regulation: It downregulates apoptosis in hepatocytes, protecting liver cells from damage.
Comparison with Similar Compounds
Calcium D-glucarate: Another salt of D-glucaric acid, used similarly for detoxification and cancer prevention.
D-gluconic Acid Lactone: A derivative of D-gluconic acid with antioxidative properties.
Sodium D-gluconate: Used for its chelating properties and in various industrial applications
Uniqueness: Its ability to act as a precursor for biodegradable materials also sets it apart from other similar compounds .
Properties
CAS No. |
4322-63-8 |
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Molecular Formula |
C6H9NaO8 |
Molecular Weight |
232.12 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R)-2,3,4,5,6-pentahydroxy-6-oxohexanoate |
InChI |
InChI=1S/C6H10O8.Na/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+1/p-1/t1-,2-,3-,4+;/m0./s1 |
InChI Key |
HEMLSXULQATQSD-SBBOJQDXSA-M |
Isomeric SMILES |
[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)O)O)O.[Na+] |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.[Na+] |
Origin of Product |
United States |
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